molecular formula C10H16ClN3O2 B8095606 N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8095606
M. Wt: 245.70 g/mol
InChI Key: QRVBXUHXBPAHTN-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol. It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a pyridine ring at the 3-position and a tert-butyl ester group. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Derivative Synthesis: The compound can be synthesized by reacting pyridin-3-yl-hydrazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Hydrochloride Formation: The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

  • Substitution: Substitution reactions can occur at the pyridine ring or the hydrazine group, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Simpler hydrazine derivatives.

  • Substitution Products: Different substituted pyridine and hydrazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyridin-3-yl-hydrazinecarboxylic acid: Similar structure but lacks the tert-butyl ester group.

  • N-Pyridin-2-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride: Similar structure but with the pyridine ring at the 2-position instead of the 3-position.

Uniqueness: N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-amino-N-pyridin-3-ylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-10(2,3)15-9(14)13(11)8-5-4-6-12-7-8;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBXUHXBPAHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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